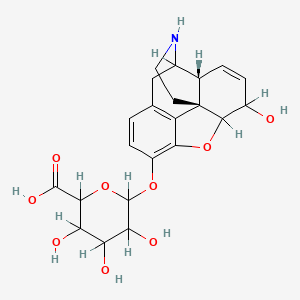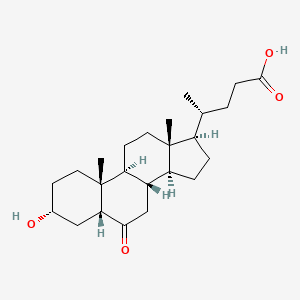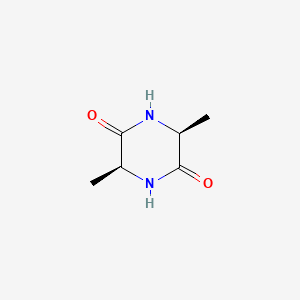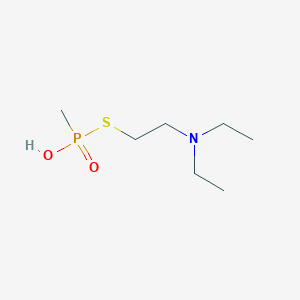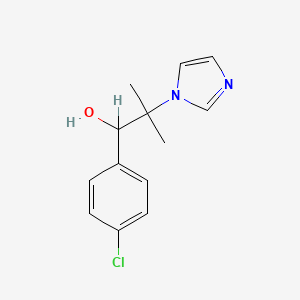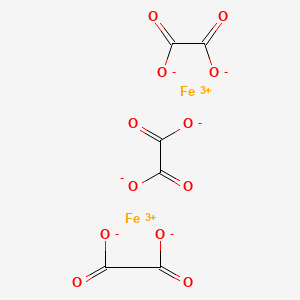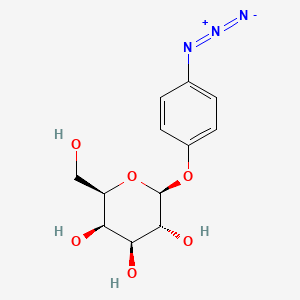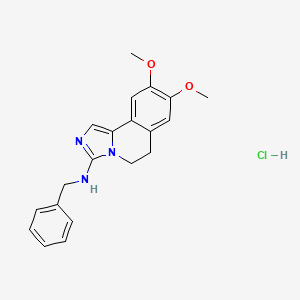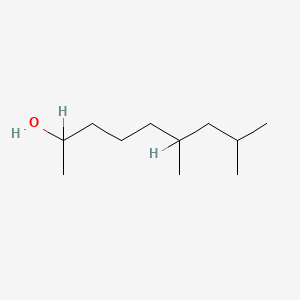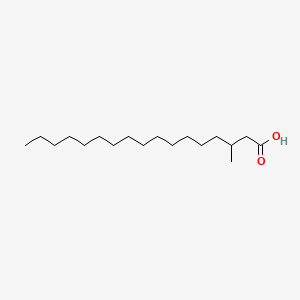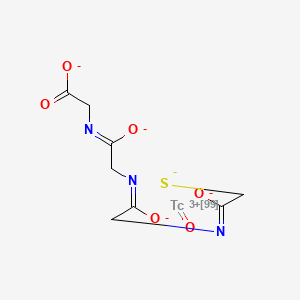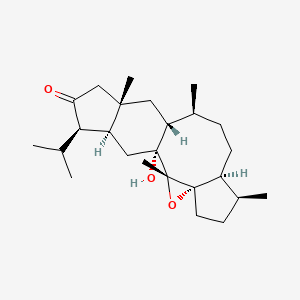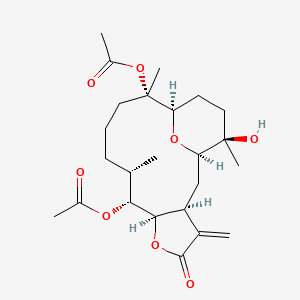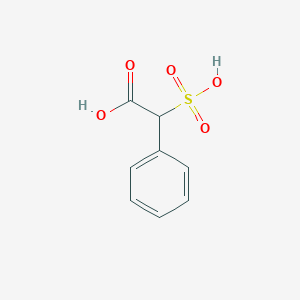
alpha-Sulfophenylacetic acid
描述
Synthesis Analysis
Alpha-Sulfophenylacetic acid and its derivatives are synthesized through various methods, including acylation of diazomethyl anions with N-acylbenzotriazoles, leading to the formation of α-diazo-β-keto esters, phosphonates, and sulfones (Pramanik & Rastogi, 2016). Another method involves the asymmetric synthesis of fused bicyclic amino acids that have a hexahydro-cyclopenta[c]pyridine skeleton via intramolecular Pauson-Khand reaction (Guenter & Gais, 2003).
Molecular Structure Analysis
The molecular structure of alpha-Sulfophenylacetic acid derivatives has been analyzed through the synthesis of α,β-epoxy sulfoxides as intermediates, which are then transformed into α-amino ketones and α-amino aldehydes through aminolysis (Satoh, Kaneko, Sakata, & Yamakawa, 1986).
Chemical Reactions and Properties
Chemical reactions involving alpha-Sulfophenylacetic acid include the one-pot synthesis of α-aminophosphonates from aldehydes and ketones, catalyzed by a sulfonic acid functionalized ionic liquid (Akbari & Heydari, 2009). Additionally, decarboxylative allylation using sulfones as surrogates of alkanes has been studied for its high yield and regiospecificity (Weaver & Tunge, 2008).
Physical Properties Analysis
The physical properties of alpha-Sulfophenylacetic acid derivatives have been explored, particularly in the context of their synthesis and potential applications in organic synthesis and materials science. However, specific studies directly analyzing the physical properties of these compounds are not highlighted in the current research findings.
Chemical Properties Analysis
The chemical properties of alpha-Sulfophenylacetic acid derivatives are significant for their use in organic synthesis. For example, the synthesis and characterization of sulfonated-phenylacetic acid coated Fe3O4 nanoparticles showcase the potential of these compounds as novel acid magnetic catalysts for organic reactions (Zamani & Izadi, 2013).
科学研究应用
1. Biological Activity and Molecular Interactions
Alpha-Sulfophenylacetic acid plays a role in molecular interactions and biological activities. It's found in perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), both of which exhibit multiple toxicities and biological activities through activation of the alpha isotype of peroxisome proliferator-activated receptors (PPARs). These interactions affect lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation. Notably, alpha-Sulfophenylacetic acid can impact immunomodulation in experimental animals, altering inflammatory responses, cytokine production, and antibody synthesis (DeWitt et al., 2009).
2. Chemical Synthesis and Structural Analysis
Alpha-Sulfophenylacetic acid is a crucial component in the synthesis of certain pharmaceutical compounds. Its absolute configuration as part of the antipseudomonal semisynthetic penicillin, (-)-alpha-sulfobenzylpenicillin, has been confirmed through X-ray analysis. This confirms its role in the D-series of these compounds, indicating its importance in the synthesis of biologically active diastereoisomers (Kamiya et al., 1973).
3. Applications in Organic Synthesis
Alpha-Sulfophenylacetic acid derivatives are utilized in organic synthesis. Its alpha-sulfonyl carbanions, for instance, are valuable in creating zwitterionic synthons, which are key in synthesizing a range of pharmaceuticals like 4-biphenylacetic acid, namoxyrate, xenyhexenic acid, and biphenylpropionic acid. This highlights its role in the synthesis of complex organic molecules, contributing significantly to pharmaceutical development (Costa, Nájera, & Sansano, 2002).
4. Role in Enzyme Inhibition
Alpha-Sulfophenylacetic acid is involved in the development of enzyme inhibitors. For instance, new alpha-substituted succinate-based hydroxamic acids that include derivatives of alpha-Sulfophenylacetic acid have shown promising results as tumor necrosis factor-alpha convertase inhibitors. These compounds have improved potency compared to existing inhibitors, illustrating the potential of alpha-Sulfophenylacetic acid in therapeutic applications (Barlaam et al., 1999).
安全和危害
属性
IUPAC Name |
2-phenyl-2-sulfoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMCXDGQQVYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328744 | |
| Record name | alpha-Sulfophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Sulfophenylacetic acid | |
CAS RN |
41360-32-1 | |
| Record name | alpha-Sulfophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



